molecular formula C9H14N2O2 B2539362 1-butyl-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 113100-46-2

1-butyl-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2539362
CAS No.: 113100-46-2
M. Wt: 182.223
InChI Key: NWLGJRFMXACACK-UHFFFAOYSA-N
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Description

1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a butyl group at the 1-position, a methyl group at the 3-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1-butyl-3-methylpyrazole with carbon dioxide under high pressure and temperature conditions. Another method includes the use of 1-butyl-3-methylpyrazole and chloroacetic acid in the presence of a base such as sodium hydroxide, followed by acidification to yield the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials, including polymers and catalysts.

Comparison with Similar Compounds

Uniqueness: 1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both butyl and methyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications .

Properties

IUPAC Name

1-butyl-3-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-4-5-11-6-8(9(12)13)7(2)10-11/h6H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLGJRFMXACACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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